molecular formula C11H14N2S2 B3757208 5,6-dimethyl-4-(propylthio)thieno[2,3-d]pyrimidine

5,6-dimethyl-4-(propylthio)thieno[2,3-d]pyrimidine

Cat. No.: B3757208
M. Wt: 238.4 g/mol
InChI Key: XAJFMVSCXOXHEX-UHFFFAOYSA-N
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Description

5,6-dimethyl-4-(propylthio)thieno[2,3-d]pyrimidine is a type of thienopyrimidine derivative . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through various methods . A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . Thieno[2,3-d]pyrimidine derivatives 22a-h and thieno[3,2-d]pyrimidine derivatives 23a-f were created .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Mechanism of Action

Thienopyrimidines can inhibit various enzymes and pathways . They can inhibit the action of some enzymes including protein kinases (PKs) . As a result of mutations in PKs, oncogenesis can occur, and these mutations are critical to the progression of cancer .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . Developing kinase inhibitors as anticancer medicines continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Furthermore, there are other targets that can be inhibited to give effective anticancer drugs such as topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

Properties

IUPAC Name

5,6-dimethyl-4-propylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2/c1-4-5-14-10-9-7(2)8(3)15-11(9)13-6-12-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJFMVSCXOXHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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